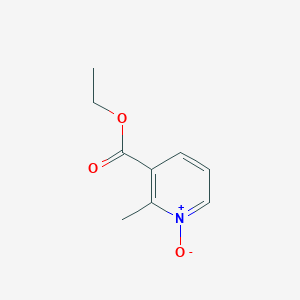
2-Methyl-1-oxy-nicotinic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of an ester, such as “2-Methyl-1-oxy-nicotinic acid ethyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
Esters, including “2-Methyl-1-oxy-nicotinic acid ethyl ester”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用
Synthesis and Chemical Stability
- 2-Methyl-1-oxy-nicotinic acid ethyl ester is involved in the synthesis of certain nicotinic acid derivatives. A study by Ferlin et al. (2006) reported the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, which is different from the isomer 1,6-dihydro-2-methyl-6-oxo-nicotinic acid ethyl ester. This synthesis is significant in understanding the structural isomerism and potential applications of these compounds (Ferlin, Marco, & Dean, 2006).
- Parys and Pyka (2010) conducted a study on the chemical stability of nicotinic acid and its esters, including 2-methyl-1-oxy-nicotinic acid ethyl ester, using thin-layer chromatography (TLC) and densitometry. This research provides insights into the stability of these compounds, which is crucial for their potential applications (Parys & Pyka, 2010).
Pharmacological and Biological Aspects
- Guy et al. (1986) explored the relationship between the chemical structure of nicotinic acid esters, including 2-methyl-1-oxy-nicotinic acid ethyl ester, and their percutaneous absorption. This study is relevant to understand the skin penetration capabilities of these compounds for potential topical applications (Guy, Carlström, Bucks, Hinz, & Maibach, 1986).
- Bach et al. (2013) identified ethyl nicotinates, including 2-methyl-1-oxy-nicotinic acid ethyl ester, as antagonists of the P2Y12 receptor, which is an important target in antiplatelet therapies. This discovery is significant for the development of new therapeutic agents in cardiovascular health (Bach et al., 2013).
Industrial and Chemical Processing
- Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods to produce nicotinic acid, highlighting the importance of 2-methyl-1-oxy-nicotinic acid ethyl ester in industrial applications. This research is crucial for developing environmentally friendly processes in chemical manufacturing (Lisicki, Nowak, & Orlińska, 2022).
作用機序
Safety and Hazards
将来の方向性
There is a growing interest in finding ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . This is due to the environmental impact of the current industrial production methods, which often involve the use of strong oxidizing agents and produce greenhouse gases .
特性
IUPAC Name |
ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNOBVKWYIKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C([N+](=CC=C1)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxy-nicotinic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)
![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)
![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)
![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)
amine](/img/structure/B2473752.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)
![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)